molecular formula C11H16BrNO2 B12640941 5-Bromo-2-(diethoxymethyl)-3-methylpyridine

5-Bromo-2-(diethoxymethyl)-3-methylpyridine

Cat. No.: B12640941
M. Wt: 274.15 g/mol
InChI Key: AKSNTYMXBGVKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(diethoxymethyl)-3-methylpyridine: is a synthetic compound belonging to the pyridine family It is characterized by the presence of a bromine atom at the 5th position, a diethoxymethyl group at the 2nd position, and a methyl group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(diethoxymethyl)-3-methylpyridine typically involves the bromination of 2-(diethoxymethyl)-3-methylpyridine. The reaction is carried out using bromine or a brominating agent in the presence of a suitable solvent, such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and ensure selective bromination at the 5th position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(diethoxymethyl)-3-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), catalysts (palladium, copper).

    Oxidation: Hydrogen peroxide, acetic acid, solvents (water, acetonitrile).

    Reduction: Lithium aluminum hydride, solvents (ether, tetrahydrofuran).

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-(diethoxymethyl)-3-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various pyridine derivatives with potential biological activities.

Biology: The compound is utilized in the study of biological processes, including enzyme inhibition and receptor binding. Its derivatives have shown promise in modulating biological pathways and have been investigated for their potential therapeutic applications.

Medicine: Research has explored the use of this compound derivatives in drug discovery. These compounds have been evaluated for their antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, the compound is employed in the synthesis of specialty chemicals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(diethoxymethyl)-3-methylpyridine and its derivatives involves interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The bromine atom and diethoxymethyl group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism .

Comparison with Similar Compounds

  • 5-Bromo-2-(dimethoxymethyl)pyridine
  • 5-Bromo-2-(methoxymethyl)pyridine
  • 5-Bromo-2-(ethoxymethyl)pyridine

Comparison: 5-Bromo-2-(diethoxymethyl)-3-methylpyridine is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, this compound exhibits different reactivity patterns and biological activities. The diethoxymethyl group enhances its solubility and stability, making it a preferred choice in certain synthetic and research applications .

Properties

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

5-bromo-2-(diethoxymethyl)-3-methylpyridine

InChI

InChI=1S/C11H16BrNO2/c1-4-14-11(15-5-2)10-8(3)6-9(12)7-13-10/h6-7,11H,4-5H2,1-3H3

InChI Key

AKSNTYMXBGVKAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=NC=C(C=C1C)Br)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.